(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methanethiol is an organic compound that belongs to the benzofuran family. This compound is characterized by a benzofuran ring structure with a methanethiol group attached to it. Benzofuran derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with a thiolating agent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methanethiol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. Their ability to interact with specific molecular targets makes them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its derivatives are used as intermediates in the synthesis of pesticides and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or activation of their functions. This interaction can affect various biological pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Similar structure but with a hydroxyl group instead of a methanethiol group.
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the functional group at the 7-position.
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol: Contains a methanol group instead of a methanethiol group.
Uniqueness
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl)methanethiol |
InChI |
InChI=1S/C11H14OS/c1-11(2)6-8-4-3-5-9(7-13)10(8)12-11/h3-5,13H,6-7H2,1-2H3 |
InChI Key |
YKJZIUUQIITQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CS)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.